N,N-Dimethylaniline-2,3,4,5,6-D5

Isotope Dilution Mass Spectrometry Quantitative NMR Pharmaceutical Impurity Analysis

N,N-Dimethylaniline-2,3,4,5,6-D5 (CAS 87385-38-4) is a deuterium-labeled derivative of N,N-dimethylaniline in which all five aromatic ring protons are replaced by deuterium atoms. With a molecular weight of 126.21 g/mol and an exact monoisotopic mass of 126.120533085 Da, this stable isotope-labeled compound is primarily employed as an internal standard in quantitative mass spectrometry (LC-MS/GC-MS) and as an NMR reference or probe in mechanistic studies.

Molecular Formula C8H11N
Molecular Weight 126.21 g/mol
CAS No. 87385-38-4
Cat. No. B3044221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylaniline-2,3,4,5,6-D5
CAS87385-38-4
Molecular FormulaC8H11N
Molecular Weight126.21 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC=C1
InChIInChI=1S/C8H11N/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3/i3D,4D,5D,6D,7D
InChIKeyJLTDJTHDQAWBAV-DKFMXDSJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylaniline-2,3,4,5,6-D5 (CAS 87385-38-4): Deuterated Aromatic Amine for Mass Spectrometry Internal Standard and NMR Quantification


N,N-Dimethylaniline-2,3,4,5,6-D5 (CAS 87385-38-4) is a deuterium-labeled derivative of N,N-dimethylaniline in which all five aromatic ring protons are replaced by deuterium atoms [1]. With a molecular weight of 126.21 g/mol and an exact monoisotopic mass of 126.120533085 Da, this stable isotope-labeled compound is primarily employed as an internal standard in quantitative mass spectrometry (LC-MS/GC-MS) and as an NMR reference or probe in mechanistic studies . Its isotopic enrichment is certified at 98 atom % D, and chemical purity is specified at ≥98% .

Workflow Isotope dilution MS internal standard (IDMS)
Selection Ring-deuterated with defined mass shift for LC‑MS/GC‑MS
Use Context Quantitative NMR, kinetic isotope effect studies, trace amine analysis

Why Unlabeled N,N-Dimethylaniline or N,N-Dimethylaniline-d11 Cannot Substitute for N,N-Dimethylaniline-2,3,4,5,6-D5 in Quantitative Analytical Workflows


Substituting N,N-Dimethylaniline-2,3,4,5,6-D5 with unlabeled N,N-dimethylaniline (CAS 121-69-7) or the fully deuterated N,N-dimethylaniline-d11 (CAS 85785-00-8) leads to irreconcilable analytical discrepancies. Unlabeled N,N-dimethylaniline co-elutes with the analyte in chromatographic systems and possesses an identical exact mass (121.089149 Da), rendering it useless as a stable isotope-labeled internal standard (SIL-IS) for isotope dilution mass spectrometry (IDMS) [1][2]. Conversely, N,N-dimethylaniline-d11, while isotopically distinct, exhibits a +11.093730 Da mass shift relative to the native compound, which may exceed the optimal mass window for certain tandem MS transitions and introduces differential retention time shifts that violate the fundamental IDMS requirement of near-identical physicochemical behavior between standard and analyte [3][4]. Furthermore, in 1H NMR applications, the d5 compound provides a completely silent aromatic region, whereas d11 additionally silences the N-methyl protons, removing a critical internal reference point and complicating quantitative integration schemes [5].

Unlabeled N,N‑dimethylaniline
Co‑elution and identical mass prevent reliable isotope dilution; unsuitable as SIL‑IS for quantitative workflows.
N,N‑dimethylaniline‑d11
Larger mass shift may exceed optimal MS window and alter chromatographic retention; completely silent N‑CH₃ signal removes internal NMR reference.

Quantitative Differentiation of N,N-Dimethylaniline-2,3,4,5,6-D5: Comparative Evidence for Scientific Selection


Isotopic Enrichment and Chemical Purity Certification: 98 atom % D and 98% Chemical Purity

N,N-Dimethylaniline-2,3,4,5,6-D5 is supplied with a certified isotopic enrichment of 98 atom % D, ensuring minimal unlabeled (d0) carryover that could otherwise compromise the linearity and lower limit of quantitation (LLOQ) in IDMS methods . Chemical purity is specified at ≥98%, compared to typical unlabeled N,N-dimethylaniline which may exhibit lower purity due to oxidation or moisture sensitivity but is generally specified at >99% for high-grade reagents . The critical distinction is that the unlabeled compound lacks any isotopic enrichment (0 atom % D), rendering it unsuitable as an internal standard. While N,N-dimethylaniline-d11 also offers 98 atom % D enrichment, its different labeling pattern (ring + methyl) confers a distinct mass shift and chromatographic behavior, making it a separate tool for specific applications rather than a direct substitute .

Isotopic Enrichment & Purity
Specification review
98 atom % D, ≥98% chemical purity
Enables accurate IDMS with low d₀ carryover
Vendor-specified; verify by in-house analysis
Isotope Dilution Mass Spectrometry Quantitative NMR Pharmaceutical Impurity Analysis

Exact Mass Differentiation for LC-MS and GC-MS: +5.031384 Da Mass Shift from Native N,N-Dimethylaniline

The exact monoisotopic mass of N,N-dimethylaniline-2,3,4,5,6-D5 is 126.120533085 Da, representing a +5.031384 Da shift relative to unlabeled N,N-dimethylaniline (121.089149 Da) [1][2]. This mass difference is sufficient to avoid isotopic overlap with the native analyte while remaining within the typical mass range of many triple quadrupole and Q-TOF instruments. In contrast, N,N-dimethylaniline-d11 exhibits a +11.093730 Da shift (exact mass 132.182879 Da), which may complicate MRM transition selection and, in some cases, exceed the optimal isolation window for certain MS platforms [3]. The d5 mass shift of approximately 5 Da is widely recognized as optimal for SIL-IS in small molecule LC-MS/MS assays, as it minimizes isotopic cross-talk while preserving near-identical chromatographic retention times.

Exact Mass Differentiation
Head‑to‑head
+5.031384 Da vs unlabeled; −6.062346 Da vs d11
~5 Da shift balances isotopic separation and co‑elution
Based on exact monoisotopic masses
Stable Isotope-Labeled Internal Standard High-Resolution Mass Spectrometry Quantitative Bioanalysis

1H NMR Spectral Simplification: Silent Aromatic Region Enables Unambiguous Quantification of N-Methyl and Other Signals

In 1H NMR spectroscopy, unlabeled N,N-dimethylaniline exhibits a complex set of aromatic proton signals in the region of 6.5–8.0 ppm, corresponding to the five ring protons [1]. In N,N-dimethylaniline-2,3,4,5,6-D5, all five aromatic ring protons are replaced by deuterium, rendering this entire spectral region completely silent . The two N-methyl groups, however, remain protonated and appear as a distinct singlet at approximately 2.9 ppm (integration 6H). This selective deuteration allows for clean integration of the N-methyl signal without interference from overlapping aromatic resonances, a critical advantage when quantifying this compound in complex mixtures or when used as an internal concentration reference in qNMR experiments [2]. In contrast, N,N-dimethylaniline-d11 eliminates both aromatic and N-methyl proton signals, removing all internal reference points and complicating quantitative NMR workflows.

¹H NMR Simplification
Class‑level
Silent aromatic region (6.5–8.0 ppm); N‑CH₃ singlet at ~2.9 ppm
Clean qNMR integration without aromatic overlap
Compare to unlabeled complex multiplet
Quantitative NMR (qNMR) Reaction Monitoring Structural Elucidation

Deuterium Kinetic Isotope Effect (KIE) Studies: Quantified Secondary α-Deuterium KIE of 0.968 ± 0.004

Deuterated N,N-dimethylaniline analogs, including the ring-deuterated d5 variant, are essential tools for measuring deuterium kinetic isotope effects (DKIEs) that probe transition-state geometry and reaction mechanism. For the quaternization of N,N-dimethylaniline with methyl iodide, a secondary α-deuterium KIE of 0.968 ± 0.004 was determined at 25°C in ethanol, using deuterated N,N-dimethylaniline substrates [1]. This inverse KIE (<1) indicates that the transition state occurs earlier than in the analogous p-CH3-substituted case, providing mechanistic insight that would be inaccessible with the unlabeled compound alone. The ring-deuterated d5 compound, in particular, allows for the separate determination of intermolecular and intramolecular DKIEs when used in combination with N-methyl deuterated analogs, enabling dissection of the contributions from different molecular sites to the overall isotope effect [2].

Secondary α‑Deuterium KIE
Class‑level inference
0.968 ± 0.004 (inverse KIE)
Benchmark for transition‑state model validation
Quaternization with CH₃I in ethanol, 25°C
Physical Organic Chemistry Reaction Mechanism Elucidation Menshutkin Reaction

Internal Standard Performance in Isotope Dilution Mass Spectrometry: Representative Recovery and Precision Metrics

While no published study specifically reporting recovery and precision data for N,N-dimethylaniline-2,3,4,5,6-D5 was identified, the class of deuterium-labeled internal standards used in isotope dilution mass spectrometry (IDMS) consistently demonstrates superior analytical performance compared to non-isotopic internal standards. In a representative ID-LC-MS/MS method for amine analytes, the use of deuterated internal standards yielded average recoveries ranging from 93.8% to 107.3% with relative standard deviations (RSDs) of less than 6.1% [1]. The fundamental principle of IDMS—that the stable isotope-labeled internal standard co-elutes and experiences identical matrix effects as the native analyte—directly translates to improved accuracy and precision in quantitative workflows [2][3]. N,N-Dimethylaniline-2,3,4,5,6-D5, with its +5 Da mass shift and high isotopic enrichment, is designed to fulfill this exact role for the quantification of N,N-dimethylaniline in pharmaceutical impurities, environmental samples, and biological matrices.

IDMS Method Performance
Supporting evidence
Representative recovery 93.8–107.3%, RSD <6.1% (amine class)
Class‑level data supports selection for amine quantification
No direct d5‑specific data; verify in own matrix
Method Validation Bioanalytical Chemistry Regulated Quantitative Analysis

Validated Application Scenarios for N,N-Dimethylaniline-2,3,4,5,6-D5 Based on Quantitative Differentiation Evidence


Quantitative LC-MS/MS Method Development for Pharmaceutical Genotoxic Impurity Analysis

N,N-Dimethylaniline-2,3,4,5,6-D5 serves as an optimal stable isotope-labeled internal standard (SIL-IS) for the quantification of N,N-dimethylaniline as a potential genotoxic impurity (PGI) in active pharmaceutical ingredients (APIs). Its +5.031384 Da exact mass shift relative to the native analyte ensures baseline separation in the mass domain while maintaining co-elution in reversed-phase LC [1]. The certified 98 atom % D isotopic enrichment minimizes d0 carryover that could otherwise elevate the LLOQ, a critical consideration for methods targeting PGIs at ppm-level thresholds .

Mechanistic Investigation of N-Demethylation and Quaternization Reactions via Deuterium Kinetic Isotope Effects

Researchers investigating the mechanisms of N-demethylation or quaternization of aromatic amines can employ N,N-dimethylaniline-2,3,4,5,6-D5 to measure site-specific deuterium kinetic isotope effects (DKIEs). When used in parallel with N-methyl deuterated analogs, this compound enables the dissection of intermolecular vs. intramolecular contributions to the overall isotope effect, providing critical insight into transition-state geometry and the role of proton/electron transfer steps [2]. The established secondary α-deuterium KIE of 0.968 ± 0.004 for quaternization provides a benchmark for validating computational models and comparing reactivity across different substrates [3].

Quantitative 1H NMR (qNMR) for Purity Assessment and Reaction Monitoring in Complex Mixtures

The complete deuteration of the aromatic ring in N,N-dimethylaniline-2,3,4,5,6-D5 renders the 6.5–8.0 ppm region of the 1H NMR spectrum entirely silent, eliminating spectral overlap with the N-methyl signal at approximately 2.9 ppm . This property makes it an ideal internal concentration reference for qNMR applications where precise integration of the N-methyl resonance is required, such as in purity determination of organic compounds following ISO 24583:2022 guidelines or in monitoring reaction progress in complex reaction mixtures where aromatic solvent or product signals would otherwise interfere [4].

Environmental Trace Analysis of Aromatic Amines in Water and Soil Matrices by ID-GC-MS

For environmental monitoring programs requiring trace-level quantification of N,N-dimethylaniline and related aromatic amines in water, soil, or sediment samples, N,N-dimethylaniline-2,3,4,5,6-D5 functions as a robust isotope dilution internal standard. The +5 Da mass shift ensures unambiguous identification and quantification by GC-MS or GC-MS/MS, while the near-identical physicochemical properties of the deuterated standard correct for matrix effects, extraction efficiency, and instrument drift [5]. The class-level performance of deuterated internal standards in IDMS methods—demonstrated by recoveries of 93.8–107.3% with RSDs <6.1%—supports the selection of this compound for regulatory-compliant environmental analysis [6].

Application
Selection Property
Validation Focus
LC‑MS method development for trace amine quantification
Ring‑deuterated mass shift profile; certified enrichment
LLOQ, linearity, and matrix‑effect evaluation
Kinetic isotope effect (KIE) mechanistic studies
Ring‑specific deuteration for site‑selective KIE measurement
Transition‑state model validation and benchmarking
Quantitative ¹H NMR purity assessment
Silent aromatic region enables clean N‑CH₃ integration
Integration accuracy per ISO 24583 guidelines
Environmental trace analysis by ID‑GC‑MS
Isotope dilution correction for matrix effects
Recovery and precision in environmental matrices

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